molecular formula C14H12N2O B135021 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 111831-79-9

2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No. B135021
M. Wt: 224.26 g/mol
InChI Key: IDYINYKJGBIBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the oxazole family and has a pyridine ring fused to it. It is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism Of Action

The mechanism of action of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine involves the inhibition of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine, which is responsible for the hydrolysis of cAMP and cGMP. By inhibiting 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine, the levels of cAMP and cGMP are increased, leading to downstream effects on various signaling pathways. The exact mechanism by which 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine interacts with 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine is not fully understood and requires further investigation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine have been studied in vitro and in vivo. In vitro studies have shown that 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine inhibits 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine with high potency and selectivity. In vivo studies have shown that 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine increases the levels of cAMP and cGMP in the brain, leading to downstream effects on various signaling pathways. These effects have been implicated in the potential therapeutic benefits of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine for neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments include its high potency and selectivity for 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine. This allows for precise manipulation of the levels of cAMP and cGMP in vitro and in vivo. However, the limitations of using 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments include its moderate yield of synthesis, which requires column chromatography for purification, and the lack of understanding of its exact mechanism of action.

Future Directions

The future directions for research on 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine include further investigation of its mechanism of action and its potential therapeutic benefits for neurological disorders. Additionally, the development of more efficient synthesis methods and the optimization of the pharmacokinetic properties of the compound could lead to its use as a clinical drug candidate. Finally, the exploration of other potential applications of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine in other fields of research, such as cancer and cardiovascular disease, could expand its potential uses beyond neurological disorders.

Synthesis Methods

The synthesis of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine involves the reaction of 4-ethylphenyl isocyanate with 2-hydroxypyridine in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate-oxazole adduct, which undergoes cyclization to yield the final product. The yield of the reaction is moderate, and the purification of the product requires column chromatography.

Scientific Research Applications

2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent and selective inhibitor of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine, which is involved in the regulation of intracellular levels of cAMP and cGMP. 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been implicated in several neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Therefore, the inhibition of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine by 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine could have therapeutic benefits for these disorders.

properties

CAS RN

111831-79-9

Product Name

2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-(4-ethylphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C14H12N2O/c1-2-10-5-7-11(8-6-10)14-16-13-12(17-14)4-3-9-15-13/h3-9H,2H2,1H3

InChI Key

IDYINYKJGBIBMH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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